BenchChemオンラインストアへようこそ!

6-Bromoquinoxaline

anticancer non-small-cell lung cancer SAR

Select 6-Bromoquinoxaline for medicinal chemistry programs requiring regiochemical precision. The 6-position bromine enables high-efficiency Suzuki-Miyaura cross-coupling (84% yielding borylation in patented CDK4/6 inhibitor routes). This scaffold has demonstrated c-Met kinase inhibition exceeding doxorubicin and superior anticancer activity against A549 NSCLC cells vs. nitro-substituted analogs. For NMDA receptor programs, 6-bromo substitution maintains nanomolar potency (IC50 5–9 nM). Ensure supply continuity with ≥98% purity material from established manufacturers.

Molecular Formula C8H5BrN2
Molecular Weight 209.04 g/mol
CAS No. 50998-17-9
Cat. No. B1268447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoquinoxaline
CAS50998-17-9
Molecular FormulaC8H5BrN2
Molecular Weight209.04 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN=C2C=C1Br
InChIInChI=1S/C8H5BrN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H
InChIKeyNOYFLUFQGFNMRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromoquinoxaline (CAS 50998-17-9): Procurement-Relevant Properties and Compound Class Identification


6-Bromoquinoxaline (CAS 50998-17-9, MFCD00837757) is a heterocyclic organic compound composed of a quinoxaline bicyclic core—a fusion of benzene and pyrazine rings—with a single bromine substituent regioselectively positioned at the 6-position . With a molecular formula of C8H5BrN2 and molecular weight of 209.04 g/mol, this compound is typically supplied as a light yellow to orange powder or crystal with a purity specification of ≥98% (GC) and a melting point range of 54–58°C . The 6-position bromine serves as a defined reactive handle that enables predictable cross-coupling chemistry for post-functionalization in drug discovery and materials research programs [1].

Why 6-Bromoquinoxaline Cannot Be Interchanged with Other Quinoxaline Halides or Positional Isomers


In quinoxaline-based medicinal chemistry and organic synthesis, the position of halogen substitution is a critical determinant of both reactivity and biological outcome. SAR studies across quinoxaline scaffolds demonstrate that substituents at the 5-, 6-, and 7-positions produce distinct potency profiles in receptor binding assays; for example, in NMDA receptor glycine site antagonists, methyl replacement for chloro or bromo at the 6-position yields specific structure-activity outcomes that differ from those at alternative positions [1]. The 6-bromo substitution pattern also establishes a defined electronic environment that influences the efficiency and regioselectivity of downstream cross-coupling reactions, a factor that cannot be replicated by substituting 5-bromo, 7-bromo, or 6-chloro analogs without altering synthetic yields and product profiles [2]. Furthermore, comparative studies have established that bromo substitution in quinoxalines provides superior anticancer activity against lung cancer cells relative to nitro-substituted analogs, demonstrating that halogen identity itself is a non-interchangeable variable in biological systems [3].

6-Bromoquinoxaline Quantitative Evidence Guide: Head-to-Head Comparative Data for Scientific Selection


6-Bromo vs. Nitro Substitution: Enhanced Anticancer Activity in Quinoxaline Scaffolds

In a systematic evaluation of 26 quinoxaline derivatives against human non-small-cell lung cancer (A549) cells, the introduction of bromo groups instead of nitro groups into the quinoxaline skeleton provided superior inhibition against lung cancer cells [1]. This finding represents a direct class-level SAR inference demonstrating that bromo-substituted quinoxalines exhibit enhanced biological activity and effectiveness relative to nitro-substituted analogs in anticancer drug design [1].

anticancer non-small-cell lung cancer SAR quinoxaline derivatives halogen substitution

Regioselective Suzuki-Miyaura Coupling: 6-Position as a Predictable Reactive Handle

Bromo-substituted quinoxalines, including 6-bromoquinoxaline, serve as common intermediates for post-condensation modification via Suzuki-Miyaura coupling to form aryl-substituted quinoxalines and pyrido[2,3-b]pyrazines [1]. High-efficiency coupling with improved product yield was achieved using Pd(dppf)Cl2·CH2Cl2 in tetrahydrofuran (THF) with K2CO3 as base at reflux temperature [1]. This methodology enables predictable and high-yielding derivatization of the 6-position, whereas alternative substitution patterns (e.g., 5-bromo or 7-bromo isomers) exhibit different steric and electronic profiles that alter coupling efficiency.

cross-coupling Suzuki-Miyaura palladium catalysis aryl-substituted quinoxalines medicinal chemistry building block

6-Bromoquinoxaline as Key Intermediate in CDK4/6 Inhibitor Development: Patent-Documented Utility

In a patent application (CN113105434A) for novel CDK4/6 inhibitors, 6-bromoquinoxaline was utilized as the essential starting material for synthesizing 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline, a key boronate ester intermediate [1]. The transformation was achieved by reacting 6-bromoquinoxaline (0.42 g, 2.0 mmol) with pinacol borate (0.53 g, 2.1 mmol) in the presence of Pd(dppf)Cl2 (22 mg, 0.06 mmol) and potassium acetate (0.59 g, 6.0 mmol) in DMF at 80°C for 24 hours, yielding the boronate intermediate in 84% isolated yield [1]. This intermediate was subsequently employed in a second Suzuki coupling to construct the final CDK4/6 inhibitor scaffold [1].

CDK4/6 inhibitor kinase inhibitor oncology patent synthesis boronate ester

6-Bromoquinoxaline-Derived c-Met Kinase Inhibitors: Compounds with Potency Exceeding Doxorubicin

A series of substituted quinoxaline derivatives synthesized from 6-bromo-3-methylquinoxalin-2(1H)-one (a 6-bromoquinoxaline derivative) were evaluated as c-Met kinase inhibitors [1]. Among the tested compounds, derivatives 4 and 12a demonstrated more potent inhibition activity than the reference chemotherapeutic doxorubicin against three tumor cell lines [1]. Molecular docking studies were employed to predict binding conformations and explain the differences in their tested biological activities, establishing a structure-based rationale for the potency advantage [1].

c-Met kinase anticancer molecular docking quinoxaline derivatives tyrosine kinase inhibitor

6-Position Halogen Substitution in NMDA Receptor Antagonists: SAR-Driven Potency Rationale

In a comprehensive SAR study of 1,4-dihydroquinoxaline-2,3-diones (QXs) as NMDA receptor glycine site antagonists, it was established that methyl is a good replacement for chloro or bromo in the 6-position, while alkoxy-substituted QXs have lower potencies than alkyl- or halogen-substituted QXs [1]. The study further determined that ethyl-substituted QXs are generally less potent than methyl-substituted QXs, especially in the 6-position of 5,6,7-trisubstituted QXs, and that fusion of a ring system at the 6,7-positions results in QXs with low potency [1]. Representative compounds from this series achieved IC50 values as low as 5–9 nM in radioligand displacement assays [1].

NMDA receptor glycine site antagonist neurological disorders SAR quinoxalinedione

Synthetic Accessibility and Purity Specifications: Procurement-Ready Quality Metrics

A documented synthetic route to 6-bromoquinoxaline from 4-bromo-benzene-1,2-diamine (2.01 g, 10.7 mmol) and glyoxal (40% by wt., 3.1 mL, 26.9 mmol) in methanol (50 mL) provides the product in 50% isolated yield (1.14 g) as a yellow-orange solid . Analytical characterization confirms purity of 98.52% @ 210–370 nm and 98.8% @ 322 nm by HPLC, with LC/MS showing purity=99% and [M+H]+ = 209/211 (characteristic bromine isotope pattern) . 1H NMR (DMSO-d6) confirms the expected structure: δ = 9.00 (d, 2H, J=2.8 Hz), 8.36 (d, 1H, J=2.2 Hz), 8.07 (d, 1H, J=9.0 Hz), 8.02 (dd, 1H, J=8.8, 2.1 Hz) . Commercial suppliers consistently provide material with ≥98% (GC) purity specification .

synthesis purity analysis HPLC NMR procurement specifications

6-Bromoquinoxaline: Evidence-Backed Research and Industrial Application Scenarios


Oncology Drug Discovery: c-Met Kinase and CDK4/6 Inhibitor Development

Medicinal chemistry teams pursuing c-Met kinase inhibitors for solid tumor indications can leverage 6-bromoquinoxaline-derived scaffolds that have demonstrated potency exceeding doxorubicin in comparative cell-based assays [1]. Additionally, 6-bromoquinoxaline serves as the documented starting material in patented synthetic routes for novel CDK4/6 inhibitors, providing an 84% yielding borylation step that enables efficient construction of inhibitor candidates [2]. The class-level SAR evidence establishing bromo-substituted quinoxalines as superior to nitro-substituted analogs in lung cancer cell inhibition further supports selection of 6-bromoquinoxaline as the preferred scaffold entry point for anticancer programs [3].

Neurological Disorder Research: NMDA Receptor Glycine Site Antagonist Programs

SAR studies have established the 6-position of quinoxalinedione scaffolds as a validated pharmacophoric anchor for NMDA receptor glycine site antagonism, with 6-bromo and 6-chloro substitutions maintaining comparable nanomolar potency (IC50 values as low as 5–9 nM) [4]. 6-Bromoquinoxaline provides the foundational scaffold for constructing antagonists targeting excitotoxicity-related neurological conditions, including ischemic stroke, traumatic brain injury, and neurodegenerative disorders. The well-characterized substitution tolerance at the 6-position allows medicinal chemists to systematically optimize potency and selectivity while maintaining the core pharmacophore required for receptor engagement [4].

Chemical Biology and Fragment-Based Drug Discovery: Reliable Suzuki Coupling Handle

For fragment-based drug discovery and chemical biology applications requiring modular derivatization, 6-bromoquinoxaline provides a regioselectively defined reactive handle for Suzuki-Miyaura cross-coupling. The optimized protocol employing Pd(dppf)Cl2·CH2Cl2 in THF with K2CO3 base enables high-efficiency synthesis of aryl-substituted quinoxaline libraries [5]. This predictable coupling chemistry allows research teams to rapidly generate diverse analog series for structure-activity relationship studies without the synthetic optimization burden required for alternative regioisomers or less reactive halogen substitution patterns [5].

Non-Small-Cell Lung Cancer (NSCLC) Targeted Therapy Research

Research programs focused on non-small-cell lung cancer can specifically benefit from 6-bromoquinoxaline-derived compounds, as class-level SAR evidence has established that bromo-substituted quinoxalines provide superior inhibition against A549 NSCLC cells compared to nitro-substituted analogs [3]. Representative bromo-containing derivatives achieved IC50 values comparable to the clinical anticancer drug 5-fluorouracil (4m: IC50 = 9.32 ± 1.56 μM vs. 5-FU: IC50 = 4.89 ± 0.20 μM), with mechanistic studies confirming apoptosis induction through mitochondrial- and caspase-3-dependent pathways [3]. This evidence positions 6-bromoquinoxaline as the preferred scaffold entry point for NSCLC-targeted lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromoquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.